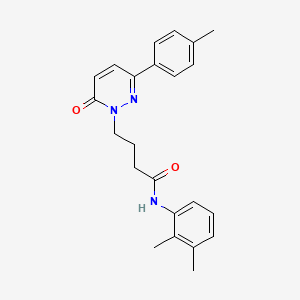

N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Description

N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic organic compound characterized by a pyridazinone core substituted with a p-tolyl group at position 3 and a butanamide chain linked to a 2,3-dimethylphenyl moiety. The pyridazinone ring system is a six-membered heterocycle containing two adjacent nitrogen atoms, which confers unique electronic and steric properties. The p-tolyl substituent (a methyl-substituted phenyl group) enhances lipophilicity, while the 2,3-dimethylphenyl group on the amide side chain may influence binding interactions in biological systems.

Its synthesis likely involves multi-step reactions, including condensation and cyclization steps, as seen in analogous pyridazine derivatives .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-16-9-11-19(12-10-16)21-13-14-23(28)26(25-21)15-5-8-22(27)24-20-7-4-6-17(2)18(20)3/h4,6-7,9-14H,5,8,15H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQHQAOPCLAQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Substitution Reactions:

Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the pyridazinone derivative with 2,3-dimethylphenylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

Reduction: Reduction of the pyridazinone core can lead to the formation of dihydropyridazinone derivatives.

Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dihydropyridazinone derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural versatility.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Impurities

lists impurities such as N-[4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-phenyl]butanamide Hydrochloride (MM0435.05) and N-[3-Acetyl-4-[(2RS)-2,3-dihydroxypropoxy]phenyl]butanamide (MM0435.06). These share the butanamide backbone but differ in substituents:

- Target compound: Contains a pyridazinone ring and 2,3-dimethylphenyl group.

- MM0435.05: Features a hydroxy-isopropylamino propoxy-phenyl group and hydrochloride salt, enhancing solubility.

- MM0435.06 : Includes acetyl and dihydroxypropoxy substituents, increasing polarity.

Key differences :

Heterocyclic core: The target compound’s pyridazinone ring is absent in MM0435.05/06, which instead have simpler phenyl or acetylated phenyl groups.

Substituent effects : The p-tolyl and 2,3-dimethylphenyl groups in the target compound may enhance membrane permeability compared to the polar hydroxy and acetyl groups in MM0435.05/03.

Pyridazine and Pyrimidine Derivatives

describes compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c), which share a pyrimidine core fused to a benzooxazine ring. Unlike the target compound’s pyridazinone, pyrimidines contain two non-adjacent nitrogen atoms, altering electronic distribution and reactivity.

Comparative analysis :

Functional implications :

- Bioactivity: Pyridazinones are associated with antiplatelet and anti-inflammatory activity, whereas pyrimidine-benzooxazines may target kinases or nucleic acid synthesis.

- Stability: The pyridazinone ring’s conjugated system may confer greater metabolic stability than pyrimidine derivatives.

Research Findings and Implications

Pharmacological Potential (Inferred)

While direct data are unavailable, structural analogs in are pharmaceutical impurities, implying the target compound could be a metabolite or intermediate in drug development. The p-tolyl group’s hydrophobicity may improve blood-brain barrier penetration compared to polar impurities like MM0435.04.

Biological Activity

N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induces apoptosis via caspase activation |

| A549 (Lung) | 15.8 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. It has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. Studies indicate that it reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible therapeutic application in inflammatory diseases.

Case Studies

- In Vitro Study on Cancer Cells : A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM, attributed to apoptosis induction via mitochondrial pathways.

- Antibacterial Efficacy : Another study assessed the antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited MIC values of 64 µg/mL and 32 µg/mL respectively, demonstrating effective inhibition compared to standard antibiotics.

- Inflammatory Response Modulation : In an animal model of acute inflammation induced by LPS, administration of the compound significantly decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the key steps in synthesizing N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting from precursors such as substituted pyridazinones and aromatic amines. Key steps include:

- Amide bond formation : Coupling of the pyridazinone core with the substituted phenyl group via nucleophilic acyl substitution.

- Functional group protection : Use of tert-butyldimethylsilyl (TBDMS) or similar groups to protect reactive sites during synthesis .

- Optimization : Reaction temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., ethanol or DMF for solubility), and catalysts (e.g., piperidine for base-mediated reactions) are critical for yield and purity .

Characterization via NMR and HPLC is recommended to confirm intermediate and final product integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the presence of aromatic protons (6.5–8.0 ppm), methyl groups (2.0–3.0 ppm), and the pyridazinone carbonyl (165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the pyridazinone moiety (m/z ~120–150) .

- X-ray Crystallography : Resolves structural ambiguities, such as conformation of the butanamide linker and dihedral angles between aromatic rings .

Q. How does the substitution pattern on the aromatic rings influence lipophilicity and solubility?

- The 2,3-dimethylphenyl group enhances lipophilicity (logP ~3.5–4.0), favoring membrane permeability but reducing aqueous solubility.

- The p-tolyl group (para-methyl substitution) contributes to π-π stacking interactions, which may improve binding affinity in hydrophobic pockets .

- Solubility can be modulated using co-solvents (e.g., DMSO) or formulation with cyclodextrins .

Advanced Research Questions

Q. How can structural modifications improve the compound’s metabolic stability without compromising bioactivity?

- Pyridazinone core modifications : Introducing electron-withdrawing groups (e.g., Cl or CF) at the 3-position of the pyridazinone ring may reduce oxidative metabolism .

- Amide linker optimization : Replacing the butanamide with a polyethylene glycol (PEG) spacer could enhance solubility while maintaining target engagement .

- In vitro assays : Use liver microsomes or cytochrome P450 isoforms (e.g., CYP3A4) to screen for metabolic stability .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments)?

- Dynamic NMR experiments : Identify rotational barriers in the amide bond or conformational isomers .

- Isotopic labeling : Use N or C-labeled precursors to trace unexpected fragmentation pathways in MS .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to assign ambiguous signals .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target selectivity?

-

Key structural features :

-

In silico docking : Use tools like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC. The pyridazinone ring is prone to hydrolysis under acidic conditions .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for crystalline forms) .

- Photostability : Expose to UV-Vis light (300–800 nm) and track degradation products using LC-MS .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Activating agents : Replace traditional coupling reagents (e.g., EDC/HOBt) with uranium-based reagents (HATU) to improve efficiency .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining high yields (e.g., 80% vs. 50% conventional) .

- Purification : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate the product from byproducts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.